molecular formula C12H10N2O2 B12076970 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid

Cat. No.: B12076970
M. Wt: 214.22 g/mol
InChI Key: DVTNFRQHNHGNPY-UHFFFAOYSA-N
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Description

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and pyridine-3-carboxylic acid.

    Condensation Reaction: The two pyridine derivatives undergo a condensation reaction in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields a carboxylic acid derivative, while reduction of the carboxylic acid group results in an alcohol or aldehyde.

Scientific Research Applications

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the methyl group, resulting in different chemical and biological properties.

    6-(Thiophen-2-yl)pyridine-3-carboxylic acid: Contains a thiophene ring instead of a methyl group, leading to variations in reactivity and applications.

Uniqueness

6-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(3-methylpyridin-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O2/c1-8-3-2-6-13-11(8)10-5-4-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

DVTNFRQHNHGNPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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